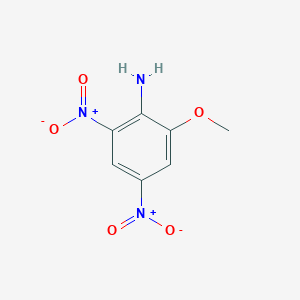
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, and a hydroxymethyl group on the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol typically involves multi-step reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: In industrial settings, the synthesis may involve the use of multi-component reactions, which are efficient and environmentally friendly. For instance, the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a biodegradable catalyst like lactic acid at elevated temperatures can produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 2-(4-Chloro-2-methylphenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Amino-2-methylphenyl)imidazole-5-methanol.
Substitution: Formation of 2-(4-Methylphenyl)imidazole-5-methanol derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparaison Avec Des Composés Similaires
4-Chloro-2-cyano-5-(4-methylphenyl)imidazole: A metabolite of cyazofamid, used as a fungicide.
2,4,5-Trisubstituted imidazoles: Synthesized using multi-component reactions and used in various pharmaceutical applications.
Uniqueness: 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and hydroxymethyl groups makes it a versatile compound for various applications, distinguishing it from other imidazole derivatives.
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
[2-(4-chloro-2-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
Clé InChI |
NJWAXBKNABYNGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C2=NC=C(N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)

![1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)


![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)

![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)


